molecular formula C20H17ClN4 B2783432 3-(2-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890632-58-3

3-(2-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2783432
CAS No.: 890632-58-3
M. Wt: 348.83
InChI Key: LPRGJSJKHBYKID-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s a common heterocycle nucleus used in the design of many pharmaceutical compounds . The pyrazolopyrimidine moiety has a variety of medicinal applications including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .

Scientific Research Applications

Synthesis and Crystal Structure Research on compounds structurally related to 3-(2-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine has focused on their synthesis and crystal structures. For example, a study on the synthesis of a closely related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, provided insights into its crystal structure, confirming its formation through chlorination and aminisation processes. The compound exhibited moderate anticancer activity, highlighting its potential application in developing cancer therapeutics (Lu Jiu-fu et al., 2015).

Biological Activity Studies on related pyrazolo[1,5-a]pyrimidine derivatives have explored their biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. For instance, derivatives synthesized from related compounds have shown promise as new potent and selective human A3 adenosine receptor antagonists, with some derivatives effectively counteracting oxaliplatin-induced apoptosis in rat astrocyte cell cultures, serving as a model of neurotoxicity (L. Squarcialupi et al., 2013).

Chemical Synthesis Advances Innovations in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives have been reported, such as a scalable approach using flow chemistry to prepare aminopyrazoles from commercial aryl halides. This method applied to various substrates yielded good to excellent yields, advancing the synthesis process of such compounds (Noel S. Wilson et al., 2012).

Antitumor and Antimicrobial Activities The exploration of antitumor and antimicrobial activities of pyrazolo[1,5-a]pyrimidine derivatives is a significant area of research. Compounds synthesized from similar chemical frameworks have demonstrated slight to moderate activity against various microorganisms, including Bacillus subtilis and Escherichia coli, suggesting their potential in developing new antimicrobial agents (K. Atta et al., 2011).

Properties

IUPAC Name

3-(2-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4/c1-13-12-18(23-15-8-4-3-5-9-15)25-20(22-13)19(14(2)24-25)16-10-6-7-11-17(16)21/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRGJSJKHBYKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=CC=C3)C)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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